molecular formula C17H14FN3O4S2 B15112237 N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B15112237
M. Wt: 407.4 g/mol
InChI Key: WDZDGAJYHNDUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide features a 1,3,4-thiadiazole core substituted at position 5 with a (4-fluorophenyl)methylsulfonyl group and at position 2 with a 4-methoxybenzamide moiety.

Properties

Molecular Formula

C17H14FN3O4S2

Molecular Weight

407.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C17H14FN3O4S2/c1-25-14-8-4-12(5-9-14)15(22)19-16-20-21-17(26-16)27(23,24)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

WDZDGAJYHNDUDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenylmethylsulfone with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl/Sulfanyl Substitutions

Compound Name Substituents on Thiadiazole Core Key Features & Activity Reference
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide 5: (4-Fluorophenyl)methylsulfonyl; 2: 4-Methoxybenzamide Potential enzyme inhibition; sulfonyl group enhances stability and electron withdrawal
N-[5-((4-Chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 5: (4-Chlorophenyl)methylsulfanyl; 2: 4-Sulfamoylbenzamide Sulfanyl group may improve membrane permeability; sulfamoyl enhances acidity
3-Phenylpropanamide derivative (CAS: 331967-78-3) 5: 4-Fluorophenyl; 2: 3-Phenylpropanamide Propanamide chain may enhance hydrophobic interactions; fluorophenyl improves selectivity
Flufenacet (CAS: 142459-58-3) 5: Trifluoromethyl; 2: Aryloxyacetamide Herbicidal activity via inhibition of very-long-chain fatty acid synthesis

Key Observations :

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in the target compound) increase metabolic stability and electron withdrawal compared to sulfanyl groups (e.g., in ), which may enhance membrane permeability .
  • Fluorophenyl vs. Trifluoromethyl : Fluorophenyl groups (target compound) improve lipophilicity and bioavailability, while trifluoromethyl (Flufenacet) enhances herbicidal potency due to stronger electron withdrawal .

Herbicidal Activity: Flufenacet as a Benchmark

Flufenacet (IUPAC: N-(4-fluorophenyl)-N-isopropyl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide) is a potent herbicide with a 1,3,4-thiadiazole core. Its mode of action involves inhibition of very-long-chain fatty acid (VLCFA) elongation in plants. Comparative

Parameter Flufenacet Target Compound
Core Structure 1,3,4-Thiadiazol-2-yloxy acetamide 1,3,4-Thiadiazol-2-yl benzamide
Substituents Trifluoromethyl at C5 (4-Fluorophenyl)methylsulfonyl at C5
Bioactivity IC50 (Weed Growth): 0.1–1.0 ppm Not reported; predicted moderate
Metabolites 4-Fluoro-N-methylethyl benzenamine Likely sulfonic acid derivatives

Anticancer Thiadiazole Derivatives

Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () exhibit selective cytotoxicity against breast cancer (MCF7, IC50: 1.28 µg/mL). In contrast, the target compound’s benzamide group may target different pathways (e.g., kinase inhibition) due to hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.